molecular formula C16H19NO4 B11835087 diethyl 2-(1H-indol-3-ylmethyl)propanedioate CAS No. 10184-98-2

diethyl 2-(1H-indol-3-ylmethyl)propanedioate

Cat. No.: B11835087
CAS No.: 10184-98-2
M. Wt: 289.33 g/mol
InChI Key: NRILVVVGVUMKEK-UHFFFAOYSA-N
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Description

Diethyl 2-(1H-indol-3-ylmethyl)propanedioate is an organic compound with the molecular formula C16H19NO4 and a molecular weight of 289.32636 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1H-indol-3-ylmethyl)propanedioate typically involves the reaction of indole-3-carboxaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1H-indol-3-ylmethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(1H-indol-3-ylmethyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(1H-indol-3-ylmethyl)propanedioate involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(indol-3-yl)methylmalonate
  • Indol-3-ylmethyl-malonic acid diethyl ester
  • Diethyl (3-indolylmethyl)malonate
  • Indol-3-ylmethyl-malonsaeure-diaethylester

Uniqueness

Diethyl 2-(1H-indol-3-ylmethyl)propanedioate is unique due to its specific structural features, including the indole ring and the diethyl malonate moiety. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

10184-98-2

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

diethyl 2-(1H-indol-3-ylmethyl)propanedioate

InChI

InChI=1S/C16H19NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-8,10,13,17H,3-4,9H2,1-2H3

InChI Key

NRILVVVGVUMKEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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